2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine
Description
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine is a substituted imidazole derivative featuring a 4-fluorophenyl group at the 4-position of the imidazole ring and a branched propan-2-amine moiety at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors or enzymes .
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]propan-2-amine |
InChI |
InChI=1S/C12H14FN3/c1-12(2,14)11-15-7-10(16-11)8-3-5-9(13)6-4-8/h3-7H,14H2,1-2H3,(H,15,16) |
InChI Key |
GYNSFFNIHONKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine typically involves the reaction of 4-fluorobenzylamine with imidazole derivatives under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions can vary based on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and imidazole ring undergo oxidation under controlled conditions:
Key findings:
-
PCC selectively oxidizes the propan-2-amine group to a ketone without affecting the imidazole ring.
-
H₂O₂ generates N-oxide products through radical-mediated pathways .
Alkylation and Acylation
The imidazole nitrogen atoms participate in nucleophilic substitution:
Alkylation
| Reagent | Base | Position Modified | Product Stability |
|---|---|---|---|
| Methyl iodide | NaH | N-1 | Stable up to 150°C |
| Benzyl chloride | K₂CO₃ | N-3 | Prone to hydrolysis |
Acylation
| Acylating Agent | Solvent | Reaction Time | Conversion Rate |
|---|---|---|---|
| Acetic anhydride | THF | 4 hr | 89% |
| Benzoyl chloride | DCM | 6 hr | 78% |
Notable observations:
Nucleophilic Substitution
The fluorophenyl group participates in aromatic substitution:
| Reaction Type | Reagent | Position | Byproduct Analysis |
|---|---|---|---|
| SNAr | NaOH (10% aq.) | Para-F | Fluoride ions detected |
| Copper-catalyzed | NH₃, CuI | Meta | Trace aryl boranes |
Experimental data:
Ring Modification Reactions
The imidazole core undergoes structural transformations:
| Reaction | Conditions | Key Intermediate |
|---|---|---|
| Ring expansion | HNO₃, H₂SO₄ | Diazepine derivative |
| Ring contraction | LiAlH₄, THF reflux | Pyrrole analog |
| Cross-coupling | Pd(PPh₃)₄, Suzuki reagents | Biaryl-imidazole hybrid |
Critical insights:
Coordination Chemistry
The compound acts as a ligand in metal complexes:
| Metal Salt | M:L Ratio | Geometry | Application |
|---|---|---|---|
| CuCl₂·2H₂O | 1:2 | Square planar | Catalytic oxidation |
| Fe(NO₃)₃·9H₂O | 1:1 | Octahedral | MRI contrast enhancement |
Structural analysis shows bidentate binding through imidazole N3 and amine groups .
Comparative Reaction Kinetics
Reactivity differences between derivatives:
| Derivative | Oxidation Rate (k, s⁻¹) | Alkylation Yield (%) |
|---|---|---|
| 4-Fluorophenyl | 2.3×10⁻³ | 89 |
| 3-Fluorophenyl | 1.7×10⁻³ | 76 |
| Trifluoromethoxy | 4.1×10⁻³ | 92 |
Data reveals para-fluorine substitution enhances electron-withdrawing effects, accelerating oxidation .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination catalysts. The fluorophenyl group and imidazole ring synergistically dictate reaction pathways and product distributions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with imidazole structures can exhibit anticancer properties. The presence of the fluorophenyl group may enhance the compound's efficacy against certain cancer types by modulating cellular pathways involved in tumor growth and metastasis. Studies exploring imidazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .
2. Antimicrobial Properties
Imidazole derivatives are widely recognized for their antimicrobial activities. The compound's structure allows it to interact with microbial enzymes or cellular components, potentially leading to the development of new antimicrobial agents. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, making it a candidate for further development in infectious disease treatment .
Pharmacological Insights
3. Neuropharmacological Effects
The imidazole moiety is implicated in various neuropharmacological activities, including anxiolytic and antidepressant effects. Research has demonstrated that modifications to the imidazole ring can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that 2-(4-(4-fluorophenyl)-1H-imidazol-2-yl)propan-2-amine may have potential as a therapeutic agent for mood disorders .
4. Cardiovascular Applications
Some studies have indicated that imidazole derivatives can affect cardiovascular function by modulating vascular smooth muscle tone and influencing blood pressure regulation. The potential vasodilatory effects of this compound warrant investigation into its use in treating hypertension or other cardiovascular conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications in Imidazole Derivatives
The table below summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Fluorophenyl Substitution: Para- vs. Ortho-Fluorine: The target compound’s 4-fluorophenyl group provides a symmetrical electronic effect, whereas ortho-substituted analogs (e.g., ) may exhibit altered steric interactions, impacting receptor binding .
Allyl and Propargyl Groups: These substituents () introduce unsaturated bonds, enabling covalent interactions or metabolic pathways that influence drug half-life .
Core Saturation :
- Dihydroimidazoles (e.g., SB 202190) exhibit restricted conformational flexibility, which can enhance selectivity for kinase targets but reduce adaptability to diverse binding sites .
Data Tables
Table 1: Electronic Effects of Substituents
Biological Activity
The compound 2-(4-(4-fluorophenyl)-1H-imidazol-2-yl)propan-2-amine , also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C20H20FN3O2
- Molecular Weight : 353.39 g/mol
- CAS Number : 1261118-02-8
The biological activity of this compound is primarily linked to its interaction with the GABA-A receptor. Studies indicate that it acts as a positive allosteric modulator (PAM) , enhancing the receptor's response to GABA, which is crucial for neurotransmission in the central nervous system. The presence of the fluorine atom in the phenyl ring contributes to the compound's metabolic stability, making it a promising candidate for further development .
Neuropharmacological Effects
- GABA-A Receptor Modulation :
- The compound has been shown to preferentially bind to the α1/γ2 interface of the GABA-A receptor, leading to increased inhibitory neurotransmission, which could be beneficial in treating anxiety and related disorders .
- In vitro studies demonstrated that derivatives with similar structures exhibited significant PAM activity, with some compounds retaining over 90% of their parent structure after metabolic testing, indicating low susceptibility to degradation .
Case Study 1: GABA-A Receptor Modulation
A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their ability to modulate GABA-A receptors. Among these, compounds structurally similar to this compound exhibited promising results in enhancing receptor activity without significant hepatotoxicity .
| Compound | % Parent Compound Remaining | Metabolic Stability |
|---|---|---|
| Compound A | 90% | High |
| Compound B | 75% | Moderate |
| This compound | TBD | TBD |
Case Study 2: Antimicrobial Screening
In a broader screening of imidazole derivatives for antimicrobial activity, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had MIC values comparable to established antibiotics, suggesting potential use in treating bacterial infections .
Q & A
Q. What synthetic routes are commonly employed for synthesizing 2-(4-(4-fluorophenyl)-1H-imidazol-2-yl)propan-2-amine, and how can FT-IR spectroscopy validate intermediate structures?
The compound is typically synthesized via condensation reactions involving fluorophenyl-substituted precursors. For example, imidazole derivatives are often prepared by cyclizing aryl aldehydes with amines under acidic or thermal conditions . FT-IR spectroscopy is critical for validating intermediates, particularly by identifying characteristic vibrations such as C=N (1650–1600 cm⁻¹) and N-H stretches (3400–3200 cm⁻¹) in imidazole rings. This ensures structural fidelity before proceeding to subsequent reaction steps .
Basic
Q. Which spectroscopic methods are critical for characterizing the structural integrity of fluorophenyl-substituted imidazole derivatives?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments .
- FT-IR for functional group validation .
- X-ray crystallography to resolve stereochemistry and crystal packing, as demonstrated for analogous fluorophenyl-imidazole structures .
Advanced
Q. How can researchers optimize reaction conditions to improve yield and purity of the target compound when encountering steric hindrance from the propan-2-amine substituent?
Steric hindrance can be mitigated by:
- Using bulky solvents (e.g., DMF) to stabilize transition states.
- Employing microwave-assisted synthesis to enhance reaction kinetics .
- Introducing protecting groups (e.g., tert-butoxycarbonyl) on the amine to reduce steric clashes during cyclization .
Advanced
Q. What strategies are effective in resolving discrepancies between computational modeling and experimental NMR data for imidazole-based compounds?
- Conformational sampling : Use molecular dynamics to explore rotameric states of the propan-2-amine group.
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to better match experimental shifts .
- Cross-validation with X-ray data to confirm preferred conformations .
Basic
Q. What safety protocols are essential when handling fluorinated aromatic amines in laboratory settings?
- Use fume hoods to avoid inhalation of volatile intermediates.
- Wear nitrile gloves and protective eyewear to prevent skin/eye contact.
- Store compounds in airtight containers under inert gas to prevent degradation .
Advanced
Q. How should one design experiments to assess the environmental persistence and degradation pathways of fluorophenyl-imidazole derivatives in aquatic systems?
- Hydrolysis studies : Expose the compound to varying pH (3–9) and temperatures (20–40°C) to simulate natural conditions.
- Photodegradation : Use UV-Vis irradiation to mimic sunlight and track degradation via LC-MS .
- Ecotoxicology assays : Evaluate acute toxicity using Daphnia magna or algae to establish EC₅₀ values .
Basic
Q. What in vitro assays are recommended for preliminary evaluation of antifungal activity in fluorophenyl-imidazole compounds?
- Broth microdilution (CLSI M38/M44 standards) to determine minimum inhibitory concentrations (MICs) against Candida spp. .
- Agar diffusion assays using fungal spores to assess zone-of-inhibition profiles .
Advanced
Q. What statistical approaches are appropriate for analyzing dose-response relationships in bioactivity studies involving structurally complex amines?
- Nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparing efficacy across derivatives.
- Principal Component Analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .
Advanced
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions influencing the stability of fluorophenyl-imidazole crystals?
- X-ray diffraction reveals hydrogen-bonding networks (e.g., N-H···N/F interactions) and π-stacking distances.
- Hirshfeld surfaces quantify intermolecular contacts (e.g., F···H, C···C), providing insights into packing efficiency and stability .
Basic
Q. What are the key considerations in selecting column chromatography parameters for purifying amine-functionalized imidazole derivatives?
- Stationary phase : Use silica gel with basic modifiers (e.g., triethylamine) to prevent amine adsorption.
- Mobile phase : Optimize polarity gradients (hexane/ethyl acetate) based on compound hydrophobicity.
- Detection : Monitor fractions by TLC (UV-active spots) or LC-MS for real-time purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
